4a,5,6,8a-Tetrahydro-4a,7-dimethylcoumarin
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Overview
Description
4a,5,6,8a-Tetrahydro-4a,7-dimethylcoumarin is a chemical compound with the molecular formula C11H14O2. It is a derivative of coumarin, a fragrant organic chemical compound found in many plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,5,6,8a-Tetrahydro-4a,7-dimethylcoumarin typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of specific catalysts and solvents to facilitate the cyclization process. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial methods often include steps for purification and quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
4a,5,6,8a-Tetrahydro-4a,7-dimethylcoumarin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products by adding hydrogen or removing oxygen.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions, such as temperature, solvent, and pH, are tailored to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
4a,5,6,8a-Tetrahydro-4a,7-dimethylcoumarin has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of fragrances, flavorings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4a,5,6,8a-Tetrahydro-4a,7-dimethylcoumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound, known for its fragrant properties and presence in many plants.
7-Hydroxycoumarin: A hydroxylated derivative with distinct biological activities.
4-Methylcoumarin: A methylated derivative with unique chemical properties.
Uniqueness
Its tetrahydro structure and dimethyl substitution make it distinct from other coumarin derivatives, offering unique opportunities for research and industrial applications .
Properties
CAS No. |
78267-60-4 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(4aS,8aS)-4a,7-dimethyl-6,8a-dihydro-5H-chromen-2-one |
InChI |
InChI=1S/C11H14O2/c1-8-3-5-11(2)6-4-10(12)13-9(11)7-8/h4,6-7,9H,3,5H2,1-2H3/t9-,11-/m0/s1 |
InChI Key |
UEXDOXNLZJFAQI-ONGXEEELSA-N |
Isomeric SMILES |
CC1=C[C@H]2[C@@](CC1)(C=CC(=O)O2)C |
Canonical SMILES |
CC1=CC2C(CC1)(C=CC(=O)O2)C |
Origin of Product |
United States |
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